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Trifluorosilane

Fluorosilane acidity Ab initio thermochemistry Gas-phase deprotonation enthalpy

Trifluorosilane (SiHF₃) uniquely bridges the gap between silane (SiH₄) and tetrafluorosilane (SiF₄): its preserved Si H bond drives selective poly-Si nucleation on existing silicon while fluorine-mediated surface passivation suppresses unwanted dielectric deposition—functionality unattainable with either generic precursor alone. As the dominant Si-containing byproduct in selective W-CVD (partial pressure 4–5× that of SiF₄), SiHF₃ is also essential for calibrating in-situ IR process monitors and validating fluorinated-deposition models. Procure high-purity Trifluorosilane to achieve superior trench fill, controlled fluorine incorporation in a-Si:F films, and robust process control in next-generation semiconductor manufacturing.

Molecular Formula F3Si
Molecular Weight 86.088 g/mol
CAS No. 13465-71-9
Cat. No. B087118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluorosilane
CAS13465-71-9
Molecular FormulaF3Si
Molecular Weight86.088 g/mol
Structural Identifiers
SMILESF[SiH](F)F
InChIInChI=1S/F3HSi/c1-4(2)3/h4H
InChIKeyATVLVRVBCRICNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trifluorosilane (CAS 13465-71-9) Procurement Guide: Physicochemical and Application Baseline


Trifluorosilane (SiHF₃, CAS 13465-71-9) is a colorless, flammable inorganic gas belonging to the fluorosilane class, characterized by partial fluorine substitution on the silicon center [1]. With a molecular weight of 86.09 g·mol⁻¹, density of 1.86 g/L (0°C), melting point of −131°C, boiling point of −94.4°C, and enthalpy of vaporization of 16.1 kJ/mol, SiHF₃ occupies a distinct physicochemical niche among silicon precursors [2]. It serves as a precursor gas in semiconductor manufacturing processes, particularly in selective chemical vapor deposition (CVD) of polycrystalline silicon and fluorine-containing amorphous semiconductors [3].

Why Trifluorosilane Cannot Be Replaced by Generic Silanes in Critical CVD Processes


In semiconductor manufacturing, the selection of a silicon precursor is governed by stringent deposition selectivity, thermal budget constraints, and film property requirements. Generic silanes such as SiH₄ (silane) and SiF₄ (tetrafluorosilane) exhibit fundamentally different gas-phase acidities and decomposition pathways compared to partially fluorinated analogs [1]. Trifluorosilane's unique Si-H bond, preserved within a highly electronegative fluorine environment, enables selective nucleation on existing silicon surfaces while suppressing unwanted deposition on dielectric layers—a capability not achievable with SiH₄ (which lacks fluorine-mediated selectivity) or SiF₄ (which lacks the Si-H bond essential for certain surface reactions) [2][3]. Furthermore, SiHF₃ serves as a principal byproduct species in selective tungsten CVD processes, with its partial pressure exceeding that of SiF₄ by a factor of 4–5, underscoring its distinct role in fluorinated deposition chemistry [4].

Quantitative Differentiation Evidence for Trifluorosilane Against Comparator Fluorosilanes


Gas-Phase Proton Affinity Comparison: Trifluorosilane vs. Silane and Monofluorosilane

Ab initio molecular orbital calculations at the MP4SDTQ/6-31++G(d,p)//HF/6-31++G(d,p) level reveal that the gas-phase deprotonation enthalpy (ΔHr) of SiHF₃ is significantly lower than that of less fluorinated silanes, indicating substantially enhanced gas-phase acidity due to cumulative fluorine substitution effects [1]. For the gas-phase deprotonation of fluorosilanes at 298 K, the ΔHr values are SiH₄ (378.5 kcal/mol), SiH₃F (374.5 kcal/mol), SiH₂F (366.7 kcal/mol), and SiHF₃ (351.0 kcal/mol) [1]. This 27.5 kcal/mol reduction in ΔHr relative to SiH₄ demonstrates a quantifiable increase in gas-phase acidity that directly influences plasma and thermal decomposition behavior in CVD environments.

Fluorosilane acidity Ab initio thermochemistry Gas-phase deprotonation enthalpy

Gas-Phase Acidity Enhancement Across Fluorosilane Series: Cumulative Fluorine Substitution Effect

The same ab initio study demonstrates that the interaction between multiple fluorine atoms on the silicon center produces a non-additive enhancement of gas-phase acidity, with SiHF₃ exhibiting the largest reduction in deprotonation enthalpy among the fluorosilane series [1]. This contrasts with chlorosilanes, where substituent effects are strictly additive (13 kcal/mol per Cl atom) with ΔHr values of SiH₃Cl (365.4 kcal/mol), SiH₂Cl₂ (352.5 kcal/mol), and SiHCl₃ (339.4 kcal/mol) [1]. The non-additive fluorine effect in SiHF₃ suggests synergistic electronic interactions that distinguish it from both chlorinated analogs and simpler fluorosilanes.

Fluorine substituent effect Silane acidity Computational thermochemistry

Selective CVD Byproduct Distribution: Trifluorosilane as Dominant Species Relative to Tetrafluorosilane

In situ infrared spectroscopic analysis of selective chemical vapor deposition of tungsten reveals that trifluorosilane (SiHF₃) is the principal silicon-containing byproduct species, with silicon tetrafluoride (SiF₄) present at less than 20–25% of the SiHF₃ partial pressure [1]. This establishes SiHF₃ as the kinetically favored reaction product in fluorinated tungsten deposition chemistry, whereas SiF₄ is a minor secondary species.

Selective tungsten CVD In situ infrared spectroscopy Fluorosilane byproduct analysis

Molecular Geometry and Dipole Moment: Trifluorosilane vs. Tetrafluorosilane Structural Differentiation

The electric dipole moment of trifluorosilane is 1.26 debye, arising from its C₃v symmetry with one Si-H bond and three Si-F bonds [1]. The Si-F bond length is 1.555 Å, Si-H length is 1.55 Å, and ∠FSiF is 110° [2]. In contrast, tetrafluorosilane (SiF₄) possesses Td symmetry and zero net dipole moment. This polarity difference influences gas-phase transport, surface adsorption orientation, and plasma behavior in CVD reactors.

Fluorosilane molecular geometry Dipole moment CVD precursor design

Synthetic Yield and Byproduct Profile: Trifluorosilane from Trichlorosilane Fluorination

Trifluorosilane is synthesized via the reaction SiHCl₃ + SbF₃ → SiHF₃ + SiHCl₂F + SiHClF₂, with SiHF₃ as the major product at a yield of up to 90%, while the mono- and di-fluoro intermediates are present in minor quantities [1][2]. This high selectivity in the fluorination step distinguishes SiHF₃ from lower-fluorine analogs that require more complex or lower-yield synthetic routes.

Fluorosilane synthesis Antimony trifluoride fluorination Silicon precursor manufacturing

Thermal Stability Profile: Low-Temperature Decomposition of Trifluorosilane

Trifluorosilane exhibits instability at liquid nitrogen temperatures, undergoing a disproportionation reaction: 4SiHF₃ → SiH₄ + 3SiF₄ [1][2]. This cryogenic instability contrasts with SiF₄, which remains stable under such conditions, and has implications for purification, storage, and handling protocols requiring low-temperature high-vacuum distillation.

Fluorosilane stability Cryogenic decomposition Silicon precursor storage

Priority Application Scenarios for Trifluorosilane Procurement Based on Quantitative Evidence


Selective Polycrystalline Silicon CVD for Trench Filling in Semiconductor Device Fabrication

Trifluorosilane mixed with hydrogen gas enables selective growth of polycrystalline silicon films by CVD, using existing silicon surfaces as nucleation sites while suppressing deposition on dielectric regions [1]. This application exploits SiHF₃'s unique combination of a reactive Si-H bond (absent in SiF₄) and fluorine-mediated surface selectivity (absent in SiH₄), directly addressing the trench-filling requirements in advanced semiconductor device manufacturing as demonstrated in Fujitsu's JPH0414829A patent [1].

Fluorine-Incorporated Amorphous Semiconductor Deposition via Glow Discharge

Trifluorosilane, either neat or mixed with hydrogen, serves as a precursor gas for glow discharge deposition of fluorine-containing amorphous semiconductors [1]. This application leverages SiHF₃'s enhanced gas-phase acidity (ΔHr = 351.0 kcal/mol) relative to SiH₄ and SiF₄ [2], facilitating controlled fluorine incorporation into the amorphous silicon matrix to improve thermal stability and electro-optical properties. The method addresses the limitation of prior approaches using SiF₄/H₂ mixtures, which suffer from poor fluorine incorporation control [1].

Tungsten CVD Process Monitoring and Mechanistic Studies via In Situ Spectroscopy

Given that SiHF₃ is the dominant silicon-containing byproduct in selective tungsten CVD—with partial pressure exceeding SiF₄ by a factor of 4–5 [1]—procurement of high-purity SiHF₃ supports calibration and validation of in situ infrared spectroscopic monitoring systems. This application is critical for mechanistic studies of fluorinated deposition chemistry and for developing real-time process control strategies in tungsten interconnect manufacturing.

Fundamental Research on Fluorine Substituent Effects in Silane Thermochemistry

Trifluorosilane serves as a key reference compound for investigating cumulative fluorine substitution effects on silane gas-phase acidity and radical stability [1]. Its non-additive acidity enhancement (ΔHr reduction of 27.5 kcal/mol vs. SiH₄) provides a benchmark for computational chemistry studies of organosilicon and inorganic silicon compounds, supporting the development of predictive models for novel CVD precursor design [1].

Technical Documentation Hub

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